![molecular formula C32H50O2 B2605702 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane CAS No. 866155-43-3](/img/structure/B2605702.png)

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane

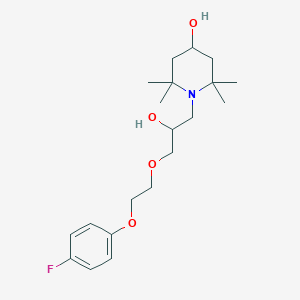

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

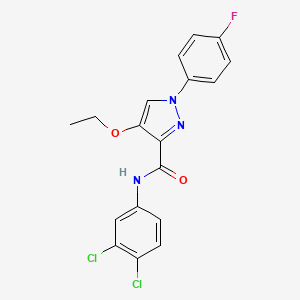

The synthesis of 4-phenoxy-phenols, which is a part of the structure of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane, can be achieved by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Molecular Structure Analysis

The molecular structure of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane can be found in various chemical databases . The molecular formula is C32H50O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane include its molecular formula (C32H50O2), melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

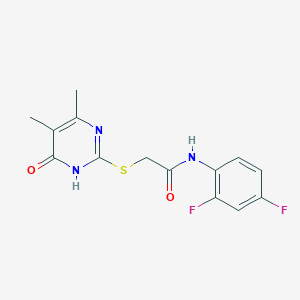

- Novel phenols and tropones bridged by nonamethylene chains have been synthesized, exploring the reactivity and structural constraints induced by the nonamethylene bridge on the aromatic rings. These studies offer insights into the synthesis pathways and reactivity of similar complex organic compounds (Hiyama et al., 1974).

- Research on the synthesis of branched para-nonylphenol isomers highlights the occurrence and quantification of these compounds in commercial mixtures. This work is crucial for understanding the synthesis and analysis of compounds with similar structural features (Ruß et al., 2005).

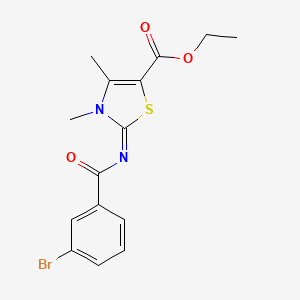

Chemical Reactions and Mechanisms

- Studies on the non-phenolic oxidative coupling of phenol ether derivatives provide valuable insights into the chemical reactions and mechanisms that could be applicable to the synthesis and modification of similar organic compounds (Kita et al., 1996).

- Research into the synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies contributes to the understanding of the structural determinants of bioactivity and environmental impact of phenolic compounds (Boehme et al., 2010).

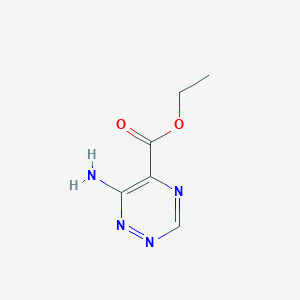

Environmental Impact and Biodegradation

- Investigations on the role of laccase in the bioremediation of Bisphenol A using reverse micelles systems demonstrate the potential for enzymatic degradation pathways for phenolic environmental pollutants, offering insights into the biodegradation of structurally related compounds (Chhaya & Gupte, 2013).

Advanced Materials and Applications

- The synthesis and characterization of polyurethanes with pendant hydroxyl groups derived from phenoxycarbonyloxymethyl ethylene carbonate illustrate the potential applications of such materials in various fields, including materials science and engineering (Ubaghs et al., 2004).

Mecanismo De Acción

The mechanism of action of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane is not explicitly mentioned in the search results. It is primarily used for scientific research.

Propiedades

IUPAC Name |

1-nonoxy-4-[2-(4-nonoxyphenyl)ethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O2/c1-3-5-7-9-11-13-15-27-33-31-23-19-29(20-24-31)17-18-30-21-25-32(26-22-30)34-28-16-14-12-10-8-6-4-2/h19-26H,3-18,27-28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAOFCQAWQAYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B2605622.png)

![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)

![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)